molecular formula C10H22Cl2N2 B1487797 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride CAS No. 1219957-30-8

4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride

Cat. No.: B1487797
CAS No.: 1219957-30-8
M. Wt: 241.2 g/mol
InChI Key: NKLAPJVQKMEKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This substance features a piperidine ring, a common structural motif in pharmaceuticals and bioactive molecules, substituted with a methyl group and a pyrrolidine moiety . The piperidine scaffold is of significant interest in medicinal chemistry and is found in a wide range of therapeutics . The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental applications. This product is provided with a documented purity of 95% and is available for shipping in quantities ranging from 1 gram to 100 grams . It is essential to store this compound in a dark place, sealed in dry conditions, and at a cool temperature of 2-8°C to maintain its integrity . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

4-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLAPJVQKMEKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine and Piperidine Ring Construction

The preparation generally starts from substituted piperidine and pyrrolidine precursors. Key synthetic steps include:

  • Formation of pyrrolidine-2-carboxylate derivatives protected by Boc groups (t-butoxycarbonyl), which stabilize intermediates during synthesis.
  • Reduction of ester derivatives to aldehydes using hydride reagents such as sodium bis(2-methoxyethoxy)aluminumhydride.
  • Use of bases like pyrrolidine, morpholine, or piperidine to facilitate ring closure and substitution reactions.
  • Reaction solvents include tetrahydrofuran, diethyl ether, dioxane, and acetonitrile, with temperature control between 0°C and 60°C to optimize reaction rates and selectivity.

Stereoselective Synthesis

  • The Evans method is noted for stereoselective production, improving yields to 63-67% for optically active intermediates.
  • Stereoselectivity is crucial for biological activity and is achieved by controlling reaction conditions and protecting groups.

Salt Formation

  • The final compound is isolated as a dihydrochloride salt by reaction with hydrochloric acid, typically using 1 N HCl in tetrahydrofuran at room temperature.
  • This step enhances compound stability and facilitates purification.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Range Solvents Yield / Notes
Ester reduction to aldehyde Sodium bis(2-methoxyethoxy)aluminumhydride 0°C to -78°C (preferably -10°C to 60°C) THF, diethyl ether, dioxane, toluene High selectivity, controlled reduction
Base-mediated ring closure Pyrrolidine, morpholine, N-methylpiperidine, potassium t-butoxide 0°C to 60°C Acetonitrile, DMF, THF Enables substitution and cyclization
Boc protection/deprotection Boc anhydride or t-butoxycarbonyl reagents Ambient to 40°C Various Protects amine groups during synthesis
Salt formation 1 N HCl in THF Room temperature THF Forms dihydrochloride salt, improves stability

Summary Table of Key Preparation Steps for 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride

Preparation Step Key Reagents/Conditions Purpose Outcome/Comments
Synthesis of pyrrolidine intermediate Boc protection, ester reduction with hydride Formation of key pyrrolidine moiety High stereoselectivity, 63-67% yield
Piperidine ring functionalization Base-mediated substitution and cyclization Construction of piperidine ring Efficient ring closure
Salt formation Reaction with 1 N HCl in THF Conversion to dihydrochloride salt Stable, crystalline final product
Purification Crystallization, chromatography Removal of impurities High purity compound

Additional Notes

  • Avoidance of aqueous work-up during isolation is recommended for related compounds to prevent hygroscopicity and degradation.
  • Hydrogenation using Pd-C catalyst under mild pressure is common in related heterocyclic syntheses to reduce double bonds or remove protecting groups.
  • Analytical techniques such as NMR, mass spectrometry, and elemental analysis are used to confirm structure and purity throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Route Overview

StepDescription
1React 4-methylpiperidine with pyrrolidine in a suitable solvent.
2Use a catalyst to facilitate the reaction.
3Purify the product to obtain the dihydrochloride salt.

Chemistry

4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound is utilized to study various pathways and mechanisms within cells. It has been employed in assays to investigate its interaction with neurotransmitter transporters, particularly dopamine and norepinephrine transporters.

Case Study: Neurotransmitter Interaction

A study evaluated the effects of related compounds on dopamine transporter (DAT) activity, revealing that analogs of this compound exhibited significant inhibitory effects on DAT and norepinephrine transporter (NET) activities, suggesting potential therapeutic applications in treating disorders like ADHD and depression .

Medicine

The compound is being investigated for its therapeutic potential in drug development. Its interaction with specific receptors makes it a candidate for further studies aimed at developing new pharmacological agents.

Case Study: Drug Development

Research into the pharmacological properties of similar compounds has shown that they can selectively inhibit dopamine and norepinephrine uptake without significantly affecting serotonin transport, indicating their potential as targeted therapies for mood disorders .

Industrial Applications

In the pharmaceutical industry, this compound is used as an intermediate in the production of various medications. Its unique chemical properties facilitate the development of drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Therapeutic Use Key Features
This compound C₁₀H₁₉N₂·2HCl (inferred) ~238 (calculated) Not Available Research (inferred) Combines piperidine and pyrrolidine rings; potential CNS activity.
4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 65214-86-0 Antihistaminic Diphenylmethoxy group enhances lipophilicity; H1 receptor antagonism .
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 1286265-79-9 R&D (kinase inhibition) Pyridinyl and aminomethyl groups; targets enzymatic activity .
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Research (inferred) Pyrrolidine-pyridine hybrid; potential antimicrobial or antiviral applications .
3-(1H-Imidazol-4-yl)piperidine dihydrochloride C₈H₁₃N₃·2HCl 224.13 (base) Not Available Research (inferred) Imidazole ring enables hydrogen bonding; possible ion channel modulation .

Pharmacological and Toxicological Insights

  • 4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride (Diphenylpyraline HCl):
    • Activity : Antihistaminic (H1 receptor antagonist) with sedative effects .
    • Toxicity : Acute exposure may cause delayed respiratory or dermal irritation .
  • 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride: Solubility: High solubility due to dihydrochloride salt; suitable for in vitro assays .
  • This compound :
    • Inferred Properties : Pyrrolidine’s conformational flexibility may enhance blood-brain barrier penetration compared to rigid diphenylmethoxy analogs .
    • Toxicity : Likely requires precautions similar to other piperidine derivatives (e.g., harmful if inhaled or ingested) .

Regulatory and Environmental Considerations

  • Regulatory Status : Compounds like 4-(diphenylmethoxy)piperidine HCl are regulated under EPA and ATSDR guidelines, though specific classifications for the target compound remain undefined .
  • Environmental Impact : Piperidine derivatives often lack comprehensive ecological studies; proper disposal protocols are critical to mitigate risks .

Biological Activity

4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methyl group and a pyrrolidine moiety. Its chemical formula is C10H18N22HClC_{10}H_{18}N_2\cdot 2HCl, and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with diverse biological activities.

Research indicates that compounds similar to this compound interact with various biological targets, including receptors involved in neurotransmission and inflammatory pathways. The following mechanisms have been noted:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter activity.
  • Inhibition of Kinases : Similar compounds have shown potential in inhibiting protein kinases, which are crucial for various signaling pathways in cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antinociceptive Effects Demonstrated efficacy in reducing pain responses in animal models .
Anti-inflammatory Action Potential to modulate inflammatory responses, making it relevant for conditions like asthma .
Neurotransmitter Interaction Possible involvement in dopamine and serotonin pathways, affecting mood and cognition .

Case Studies and Research Findings

  • Antinociceptive Studies :
    • In a study examining the antinociceptive properties, this compound was administered to rodents. Results indicated significant pain relief compared to control groups, suggesting its potential as an analgesic agent .
  • Anti-inflammatory Effects :
    • A recent study focused on the compound's ability to reduce inflammation in a mouse model of asthma. The results showed a marked decrease in inflammatory markers, indicating its therapeutic potential for respiratory conditions .
  • Neuropharmacological Studies :
    • Research involving receptor binding assays revealed that derivatives of this compound exhibit affinity for dopamine receptors, implicating its role in modulating neurochemical pathways related to mood disorders .

Q & A

Q. What are the recommended methods for synthesizing 4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of piperidine precursors and subsequent introduction of the pyrrolidine moiety. For example, cyclization using hydrazine derivatives followed by salt formation with hydrochloric acid is a common approach . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) improves yield. Automated flow reactors and crystallization techniques enhance purity and scalability .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What are the key physical and chemical properties of this compound that influence its handling in laboratory settings?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (polar solvents like water or ethanol) and stability compared to freebase forms . Key properties include:
  • Melting Point : ~200–220°C (decomposition observed at higher temperatures).
  • Hygroscopicity : Requires desiccated storage to prevent moisture absorption .
  • pH Sensitivity : Stable in acidic buffers (pH 3–6) but degrades in alkaline conditions .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biological targets and mechanisms of action of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., JAK family) using fluorescence polarization or radiometric assays to measure IC₅₀ values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
  • Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, Western blot) identifies downstream signaling cascades (e.g., MAPK/STAT pathways) .

Q. How can researchers resolve discrepancies in activity data observed for this compound across different experimental models?

  • Methodological Answer :
  • Batch Analysis : Compare purity (HPLC) and salt stoichiometry (elemental analysis) across batches to rule out synthetic variability .
  • Model-Specific Controls : Account for differences in cell permeability (e.g., P-glycoprotein efflux in mammalian vs. bacterial systems) using transport inhibitors .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperidine/pyrrolidine derivatives) to identify scaffold-specific trends .

Q. What methodologies are recommended for optimizing the stability and solubility of this compound in aqueous solutions?

  • Methodological Answer :
  • Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve solubility in physiological buffers .
  • Lyophilization : Freeze-drying in 0.1 M HCl increases shelf life by reducing hydrolysis .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based excipients to enhance solubility in in vivo formulations .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in research laboratories?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride
Reactant of Route 2
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4-methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride

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